molecular formula C7H16ClNO2 B13524262 Methyl 2-methyl-2-(methylamino)butanoate hydrochloride

Methyl 2-methyl-2-(methylamino)butanoate hydrochloride

Cat. No.: B13524262
M. Wt: 181.66 g/mol
InChI Key: PRUUAOCKDQKUOW-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(methylamino)butanoate hydrochloride is an organic compound with the empirical formula C6H14ClNO2 and a molecular weight of 167.63 g/mol . This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-2-(methylamino)butanoate hydrochloride typically involves the esterification of 2-methyl-2-(methylamino)butanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then subjected to rigorous quality control measures to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(methylamino)butanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methyl-2-(methylamino)butanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-methyl-2-(methylamino)butanoic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methylbutanoate: Similar in structure but lacks the amino group.

    Methyl 2-hydroxy-2-methylbutanoate: Contains a hydroxyl group instead of an amino group.

    Butanoic acid, 2-methyl-, 3-methylbutyl ester: Different ester group but similar backbone structure .

Uniqueness

Methyl 2-methyl-2-(methylamino)butanoate hydrochloride is unique due to the presence of both an ester and an amino group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

methyl 2-methyl-2-(methylamino)butanoate;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-5-7(2,8-3)6(9)10-4;/h8H,5H2,1-4H3;1H

InChI Key

PRUUAOCKDQKUOW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)OC)NC.Cl

Origin of Product

United States

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